molecular formula C22H19N3O2S B11206585 1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B11206585
M. Wt: 389.5 g/mol
InChI Key: XJPPAVBRGDPOJG-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that features an indoline moiety, an imidazo[2,1-b]thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Indoline: The final step involves coupling the imidazo[2,1-b]thiazole derivative with indoline using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form an indole derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

  • 1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
  • 1-(Indolin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Uniqueness: 1-(Indolin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and may confer unique biological or chemical properties.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone

InChI

InChI=1S/C22H19N3O2S/c1-27-18-8-6-15(7-9-18)19-13-25-17(14-28-22(25)23-19)12-21(26)24-11-10-16-4-2-3-5-20(16)24/h2-9,13-14H,10-12H2,1H3

InChI Key

XJPPAVBRGDPOJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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